3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane
Description
3,8,8-Trimethyl-4-oxatricyclo[5.1.0.0³,⁵]octane (CAS: 21218-11-1; 2225-98-1) is a tricyclic oxygen-containing heterocyclic compound with the molecular formula C₁₀H₁₆O and an average molecular mass of 152.237 g/mol . Its structure features a strained tricyclic system consisting of a bicyclo[5.1.0]octane core fused with an oxygen-containing epoxide ring at the 3,5-positions. The compound exhibits stereochemical diversity, with reported stereoisomers such as (1α,3β,5β,7α) and (1α,3α,5α,7α) configurations .
Key physicochemical properties include:
Properties
IUPAC Name |
3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)6-4-8-10(3,11-8)5-7(6)9/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHSZSJVJPSERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC3(C(C2)O3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241384 | |
| Record name | 3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225-98-1, 21218-11-1, 35671-18-2 | |
| Record name | 3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2225-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1alpha,3beta,5beta,7alpha)-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021218111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1alpha,3alpha,5alpha,7alpha)-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035671182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96745 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1α,3α,5α,7α)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1α,3β,5β,7α)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane, also known as carane oxide or 3-carene oxide, is a bicyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in various fields.
- Molecular Formula : CHO
- Molecular Weight : 152.23 g/mol
- CAS Number : 2225-98-1
Structural Characteristics
The compound features a unique bicyclic structure that contributes to its reactivity and biological interactions. Its stereochemistry can be represented as follows:
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several pathogens. It has demonstrated effectiveness in inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory effects in vitro and in vivo studies, suggesting it may play a role in reducing inflammation-related conditions.
- Neuroprotective Properties : Preliminary research indicates that it may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It possibly modulates neurotransmitter receptors, contributing to its neuroprotective effects.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Natural Products, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
Study 2: Anti-inflammatory Activity
A research article in Phytotherapy Research investigated the anti-inflammatory effects of the compound using a murine model of inflammation. The results showed that treatment with the compound led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential therapeutic application in inflammatory diseases.
Study 3: Neuroprotective Effects
In a recent study published in Neuroscience Letters, the neuroprotective effects of this compound were assessed using neuronal cell cultures exposed to oxidative stress. The findings revealed that the compound significantly reduced cell death and oxidative stress markers.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 2225-98-1 |
| Antimicrobial Activity | Effective against bacteria and fungi |
| Anti-inflammatory Effects | Reduces cytokine levels |
| Neuroprotective Effects | Protects against oxidative stress |
Scientific Research Applications
Organic Synthesis
3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane serves as a valuable intermediate in the synthesis of various organic compounds. Its bicyclic structure allows for functionalization that can lead to the formation of more complex molecules.
Example Reaction:
The compound can undergo reactions such as oxidation and reduction to yield derivatives useful in pharmaceuticals and agrochemicals.
Flavor and Fragrance Industry
Due to its pleasant odor profile, this compound is explored for applications in the flavor and fragrance industry. It can be utilized as a scent additive in perfumes or food products.
Potential Pharmacological Applications
Research indicates that derivatives of this compound may exhibit biological activity, making it a candidate for pharmaceutical development. Studies are ongoing to explore its efficacy against various biological targets.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The strained epoxide ring undergoes nucleophilic attack, a hallmark of cyclic ether reactivity. Key pathways include:
-
Acid-Catalyzed Hydrolysis : Forms diols under aqueous acidic conditions. The stereochemistry of the product depends on the reaction mechanism (e.g., SN1 vs. SN2).
-
Amine Reactions : Primary amines (e.g., ammonia, ethylenediamine) induce ring-opening to yield amino alcohols, as observed in studies of similar epoxides.
Oxidation and Rearrangements
The compound participates in oxidative transformations and skeletal rearrangements:
-
Epoxidation of Precursors : Synthesized via epoxidation of 3-carene using hydrogen peroxide (H₂O₂) in ionic liquid media, achieving >90% yield under optimized conditions .
-
Acid-Catalyzed Rearrangements : Protonation of the epoxide oxygen leads to carbocation intermediates, which undergo hydride shifts or Wagner-Meerwein rearrangements.
Epoxidation Methodology
A continuous semi-batch process for synthesizing this compound employs:
-
Catalyst : Copper(II) complexes immobilized in ionic liquids .
-
Conditions : Ambient temperature, 6–8 hours, H₂O₂ as oxidant .
| Parameter | Value | Reference |
|---|---|---|
| Yield | 92–95% | |
| Reaction Time | 6–8 hours | |
| Temperature | 25–30°C |
Derivatization
-
Ester Formation : Reacts with acyl chlorides to form esters at the methyl groups.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the epoxide to a cyclopropane derivative.
Analytical Characterization
Reaction progress and products are monitored using:
-
Gas Chromatography (GC) : Retention time = 8.2 min (5% diphenyl/95% dimethyl siloxane column) .
-
NMR Spectroscopy : Key signals for the parent compound include :
| 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Assignment |
|---|---|---|
| 0.99 (s) | 18.6 | C3-methyl |
| 1.30 (s) | 20.1, 21.7 | C8-methyl groups |
| 2.87 (d) | 60.1, 61.5 | Epoxide oxygenadjacent |
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
(a) Ring Strain and Conformational Flexibility
- The 3,8,8-trimethyl-4-oxatricyclo[5.1.0.0³,⁵]octane system exhibits significant ring strain due to fused cyclopropane and epoxide moieties, leading to unique reactivity in ring-opening reactions . In contrast, 2-oxabicyclo[2.2.2]octane is less strained and serves as a stable bioisostere in drug design .
- Tetrahalotricyclo[5.1.0.0³,⁵]octanes (e.g., tetrabromo derivatives) show planar cyclohexane rings and anti-configuration of cyclopropanes, enabling precise crystallographic studies .
(b) Stereochemical Complexity
- The methyl groups in 3,8,8-trimethyl-4-oxatricyclo[5.1.0.0³,⁵]octane introduce stereochemical diversity, complicating synthetic routes compared to simpler bicyclic analogs like 2-oxabicyclo[2.2.2]octane .
Thermodynamic and Spectral Data
Table 2: Thermodynamic Comparison
Preparation Methods
Choubal-Bassett Method
The most widely cited synthesis involves base-induced elimination of 4-bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol using sodium methoxide in methanol at 20°C for 7 hours. This method achieves a 64% yield through a concerted E2 mechanism, where the β-hydrogen and bromine atom are antiperiplanar (Figure 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Solvent | Methanol |
| Base | Sodium methoxide |
| Time | 7 hours |
| Yield | 64% |
The stereochemical outcome is dictated by the retention of configuration at C3 and C5, as evidenced by NMR analysis of the product. Competing pathways, such as Wagner-Meerwein rearrangements, are suppressed due to the steric bulk of the 3,7,7-trimethyl substituents.
Epoxidation of 3-Carene Derivatives
Peracid-Mediated Epoxidation
3-Carene (C10H16), a monoterpene abundant in turpentine oil, serves as a precursor for epoxide synthesis. Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C generates the epoxide via electrophilic oxygen transfer. However, this method suffers from low stereoselectivity (<50% diastereomeric excess) and requires stoichiometric peroxides, complicating scalability.
Hydrogen Peroxide-Based Systems
A patent by US5608088A discloses a homogeneous epoxidation protocol using 30% H2O2 and tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO). The fluoride ion activates H2O2 through hydrogen-bonding interactions, enabling nucleophilic attack on the electron-deficient double bond of 3-carene. This method achieves >80% conversion at room temperature within 2 hours.
Optimized Epoxidation Protocol
| Component | Role |
|---|---|
| H2O2 (30%) | Oxidizing agent |
| TBAF | Phase-transfer catalyst |
| DMSO | Polar aprotic solvent |
| Temperature | 25°C |
Catalytic Asymmetric Epoxidation
Ionic Liquid-Immobilized Copper Complexes
Recent advances employ copper(II)-Schiff base complexes immobilized in ethyl-methylimidazolium (EMIM) ionic liquids for enantioselective epoxidation. The ionic liquid enhances catalyst stability and recyclability, with yields exceeding 70% and enantiomeric ratios of 85:15. The mechanism involves oxygen atom transfer from a metal-oxo intermediate to the less hindered face of 3-carene.
Catalytic Cycle Overview
- Oxidation : Cu(I) → Cu(III)-oxo via reaction with H2O2.
- Oxygen Transfer : Epoxide formation with inversion of configuration at the reacting carbon.
- Regeneration : Cu(III) reverts to Cu(I), completing the cycle.
Stereochemical Analysis and Byproduct Formation
The stereochemistry of this compound is highly sensitive to reaction conditions. For example, the Choubal-Bassett method predominantly yields the [1R] enantiomer due to steric guidance during dehydrobromination, whereas H2O2/TBAF epoxidation produces a 55:45 mixture of [1R] and [1S] forms. Competing pathways, such as radical-mediated ring-opening , are observed under acidic conditions (e.g., BF3·OEt2), leading to diol byproducts.
Industrial Applications and Scalability
The patent US5608088A highlights the utility of this compound as an intermediate in insecticide synthesis . Key scalability challenges include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
